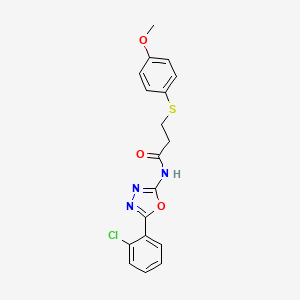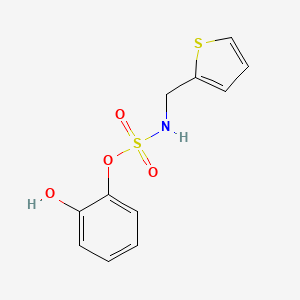
2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTA is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Biological Activities
A study by Xia (2015) discusses the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential as antibacterial agents (Z. Xia, 2015).
Çevik et al. (2020) synthesized new 1,3,4-thiadiazole derivatives, finding promising cytotoxic activity against MCF7 and A549 cancer cells. This highlights potential applications in cancer therapy (Ulviye Acar Çevik et al., 2020).
Anticancer Potential
Ekrek et al. (2022) reported the synthesis of thiazole and thiadiazole derivatives showing significant anticancer activity against various cancer cell lines, underscoring their potential as anticancer agents (Sedanur Ekrek et al., 2022).
Abu-Melha (2021) synthesized imidazothiadiazole compounds, with several derivatives showing potent cytotoxic results against breast cancer, suggesting effectiveness in cancer treatment (Sraa Abu-Melha, 2021).
Antiviral and Antibacterial Applications
Tang et al. (2019) synthesized benzothiazole derivatives with a 1,3,4-thiadiazole moiety, demonstrating significant antiviral and antibacterial activities. This indicates their potential as templates for developing antiviral and antibacterial agents (Xu Tang et al., 2019).
Shafiee et al. (1981) synthesized 1,3,4-thiadiazole derivatives with notable antihistaminic and moderate anticholinergic activities, suggesting their use in related medical treatments (A. Shafiee et al., 1981).
Insecticidal Potential
- Fadda et al. (2017) synthesized heterocycles incorporating a thiadiazole moiety, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in pest control (A. Fadda et al., 2017).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
It’s known that similar compounds, such as 2-aminothiazole derivatives, can affect various biochemical pathways, leading to their antitumor effects .
Result of Action
It’s known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
特性
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS2/c1-13-2-4-14(5-3-13)8-11-12-9(17-8)16-6-7(10)15/h2-6H2,1H3,(H2,10,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAZDVZVKJTAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)
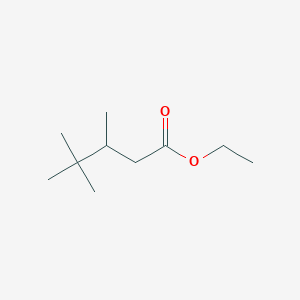
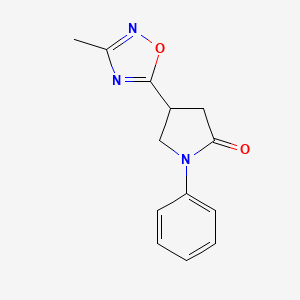
![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)
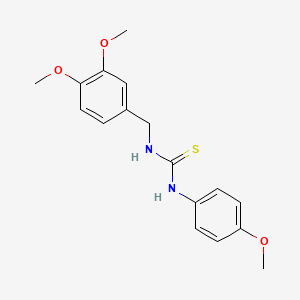



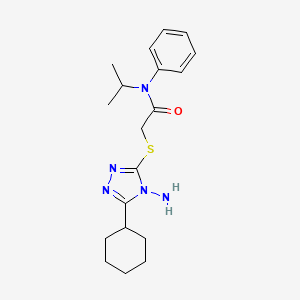

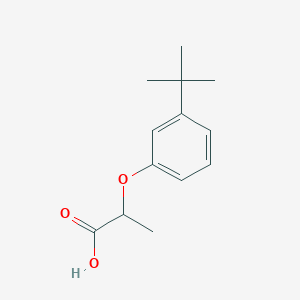
![N-(5-methylisoxazol-3-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3005747.png)
